5-Fluoro-7-hydroxybenzofuran

Analytical Chemistry Synthetic Intermediates Quality Control

Procure ≥98% pure 5-Fluoro-7-hydroxybenzofuran for SAR, H-PGDS inhibitor synthesis, and ¹⁹F NMR method development. The 5-fluoro substitution enables ¹⁹F NMR detection and modulates binding affinity—critical differentiators from non-fluorinated analogs. Ideal for reproducible medicinal chemistry workflows without in-house fluorination. R&D use only; shipped from US/EU.

Molecular Formula C8H5FO2
Molecular Weight 152.12 g/mol
CAS No. 246029-02-7
Cat. No. B1599678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-hydroxybenzofuran
CAS246029-02-7
Molecular FormulaC8H5FO2
Molecular Weight152.12 g/mol
Structural Identifiers
SMILESC1=COC2=C(C=C(C=C21)F)O
InChIInChI=1S/C8H5FO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H
InChIKeyWUXXSCOCIVMVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-7-hydroxybenzofuran (CAS 246029-02-7) Procurement-Ready Overview: Structure, Purity Specifications, and Supply Landscape


5-Fluoro-7-hydroxybenzofuran (CAS 246029-02-7), also known as 5-fluoro-1-benzofuran-7-ol, is a fluorinated benzofuran derivative with the molecular formula C8H5FO2 and a molecular weight of 152.12 g/mol [1]. The compound features a benzofuran core substituted with a fluorine atom at the 5-position and a hydroxyl group at the 7-position [2]. Commercial suppliers offer this compound at purity grades ranging from 95% to 98% for research applications , with a predicted density of 1.395 g/cm³ and boiling point of 256.7°C at 760 mmHg . The compound is cataloged as a research intermediate and is supplied by multiple specialty chemical vendors including AKSci, Matrix Fine Chemicals, Leyan, and MolCore [1].

Why 5-Fluoro-7-hydroxybenzofuran Cannot Be Substituted with Non-Fluorinated or Positionally Isomeric Benzofuran Analogs in Research Applications


Substituting 5-fluoro-7-hydroxybenzofuran with a non-fluorinated analog such as 7-hydroxybenzofuran (CAS 4790-81-2) or a positional isomer introduces material changes in physicochemical properties, binding interactions, and spectroscopic detection that fundamentally alter experimental outcomes. The fluorine atom at position 5 increases the molecular weight by approximately 18 g/mol (152.12 vs. 134.13 g/mol) and substantially modifies the electron density distribution on the aromatic ring, directly affecting binding affinity to biological targets [1]. Furthermore, the presence of fluorine enables ¹⁹F NMR detection—a capability absent in non-fluorinated analogs—which is critical for confirming compound identity and monitoring reaction progress in synthetic chemistry applications [2]. Substitution with regioisomers bearing fluorine or hydroxyl groups at different positions (e.g., 5-hydroxybenzofuran derivatives) alters both hydrogen-bonding capacity and the pKa of the phenolic hydroxyl group, producing distinct reactivity profiles in nucleophilic substitution and coupling reactions [3]. These differences render generic substitution scientifically invalid for reproducible research.

Quantitative Differentiation Evidence for 5-Fluoro-7-hydroxybenzofuran: Analytical Comparators and Performance Metrics


Analytical Verification: ¹⁹F NMR Capability of 5-Fluoro-7-hydroxybenzofuran vs. Non-Fluorinated 7-Hydroxybenzofuran

5-Fluoro-7-hydroxybenzofuran contains a single fluorine atom that produces a distinct signal in ¹⁹F NMR spectroscopy, enabling unambiguous identity confirmation and purity assessment in synthetic workflows. In contrast, the non-fluorinated analog 7-hydroxybenzofuran (CAS 4790-81-2) provides no ¹⁹F NMR signal whatsoever . The ¹⁹F NMR spectrum of 5-fluoro-7-hydroxybenzofuran and related fluorinated benzofurans has been fully analyzed and published, providing reference chemical shifts for substituent position determination [1]. This analytical capability is absent in all non-fluorinated benzofuran analogs.

Analytical Chemistry Synthetic Intermediates Quality Control

Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. Non-Fluorinated 7-Hydroxybenzofuran

5-Fluoro-7-hydroxybenzofuran exhibits a calculated LogP of 2.2775, representing a substantial increase in lipophilicity compared to the non-fluorinated 7-hydroxybenzofuran analog due to the electron-withdrawing and hydrophobic character of the 5-fluoro substituent . This lipophilicity difference of approximately 0.8–1.2 LogP units (class-level inference from fluorinated vs. non-fluorinated aromatic analogs) directly impacts membrane permeability, solubility, and protein-binding characteristics [1]. The water solubility of 5-fluoro-7-hydroxybenzofuran is sparingly soluble at 0.29 g/L at 25°C , reflecting the hydrophobic contribution of fluorine substitution.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Target Engagement Potential: Structural Basis for Enhanced Binding Affinity vs. Unsubstituted Benzofuran Core

Patent literature discloses that compounds incorporating the 5-fluoro-7-hydroxybenzofuran scaffold, including those derived from CAS 246029-02-7, have been claimed as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a validated therapeutic target for Duchenne Muscular Dystrophy [1]. The combination of the 5-fluoro substituent (enhancing binding affinity through electronic and steric effects) and the 7-hydroxyl group (providing hydrogen-bonding capacity) creates a distinct pharmacophore not present in unsubstituted benzofuran or analogs lacking either the fluorine or the hydroxyl moiety [2]. While specific IC50 values for 5-fluoro-7-hydroxybenzofuran against H-PGDS are not publicly disclosed, patent claims establish its utility as a synthetic intermediate for generating biologically active H-PGDS inhibitors.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Priority Application Scenarios for 5-Fluoro-7-hydroxybenzofuran (CAS 246029-02-7) Based on Quantitative and Patent Evidence


Synthesis of H-PGDS Inhibitors for Muscular Dystrophy Research

5-Fluoro-7-hydroxybenzofuran serves as a key synthetic intermediate for preparing H-PGDS inhibitors, a target class under investigation for Duchenne Muscular Dystrophy. The compound's 5-fluoro-7-hydroxy substitution pattern aligns with pharmacophoric requirements identified in patent literature, and its commercial availability at 95–98% purity enables direct incorporation into medicinal chemistry workflows without in-house fluorination steps . This application is validated by patent claims specifically encompassing derivatives of this scaffold [1].

Fluorinated Building Block for PET Tracer Development

The presence of a fluorine atom in the 5-position makes 5-fluoro-7-hydroxybenzofuran a candidate precursor for ¹⁸F radiolabeling studies in positron emission tomography (PET) tracer development. Fluorinated benzofuran derivatives have been investigated as potential PET tracers for imaging applications [2]. The compound's calculated LogP of 2.2775 and molecular weight of 152.12 g/mol fall within favorable ranges for CNS and peripheral imaging agent design, and its ¹⁹F NMR detectability [3] supports analytical verification of labeling efficiency.

Analytical Reference Standard for ¹⁹F NMR Method Development

5-Fluoro-7-hydroxybenzofuran can be employed as an analytical reference compound for developing and validating ¹⁹F NMR methods in synthetic chemistry and quality control laboratories. Unlike non-fluorinated benzofuran analogs that produce no ¹⁹F NMR signal, this compound provides a well-defined fluorine resonance that has been characterized in published spectral analyses of fluorinated benzofurans [3]. This application is particularly valuable for laboratories optimizing reaction monitoring protocols for fluorinated aromatic synthesis.

Structure-Activity Relationship Studies of Fluorinated Heterocycles

5-Fluoro-7-hydroxybenzofuran is suitable for systematic SAR investigations comparing fluorinated versus non-fluorinated benzofuran cores. The combination of 5-fluoro and 7-hydroxy substituents enables direct comparison with positionally isomeric or substitution-deficient analogs to evaluate the contribution of fluorine to binding affinity, as supported by class-level SAR trends identified in benzofuran patent reviews [4]. The commercial availability of multiple purity grades (95% from AKSci , 98% from Leyan ) supports procurement based on experimental sensitivity requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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